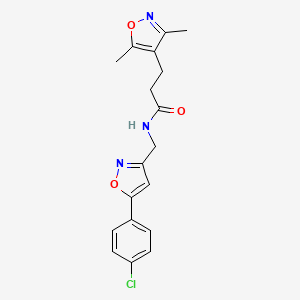

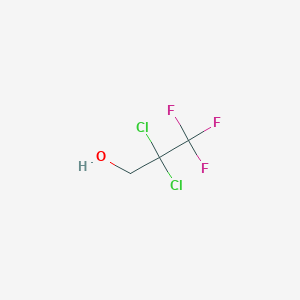

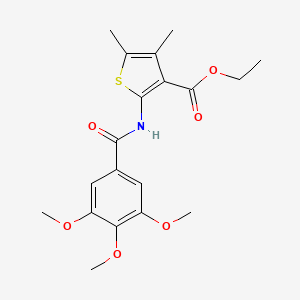

![molecular formula C17H14ClF3N2O2 B2521374 N-allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide CAS No. 339024-27-0](/img/structure/B2521374.png)

N-allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves various reactions such as electrophilic cyclization, Michael addition, and Mannich reaction. For instance, N-allyl-5-amino-1H-pyrazole-4-carboxamides undergo cyclization to give dihydrooxazolyl derivatives when reacted with polyphosphoric acid and N-halosuccinimides . Similarly, the synthesis of fluorinated heterocyclic scaffolds like 5-allyl-7,7-difluoro-2-(2,4-difluorophenyl)-6-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-amine is achieved through a sequence of reactions including Michael addition and Dieckmann condensation .

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques. For example, two polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide were characterized by X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy . Atropisomerism, a phenomenon where molecules with chiral axes exist due to restricted rotation, is observed in N-benzylcarboxamide derivatives of bicyclic compounds .

Chemical Reactions Analysis

The chemical reactions of related compounds involve functionalization and cyclization. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine leads to the formation of carboxamide derivatives and imidazo[4,5-b]pyridine derivatives . These reactions are often explored theoretically to understand the mechanisms involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are studied through various analytical methods. The thermal stability of polymorphs is assessed using thermogravimetry and differential thermal analysis, revealing that form alpha of a compound is more stable than form beta . The antimicrobial activity of thieno(2,3-d)pyrimidine-6-carboxamides is evaluated, showing significant activity against various microorganisms .

科学的研究の応用

Chemical Synthesis and Characterization

The compound N-allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide, though not directly cited in the available literature, is chemically related to a class of compounds involved in various synthetic and characterization studies. Research has focused on the synthesis, characterization, and potential applications of structurally similar compounds. For instance, the preparation of novel non-peptide CCR5 antagonists through complex chemical synthesis involving chlorobenzyl and piperidyl derivatives highlights the intricate synthetic routes utilized in pharmaceutical chemistry for the development of therapeutic agents (H. Bi, 2014). Similarly, studies on the electrochemical addition of allyl and benzyl groups to acetone, resulting in various alcohol derivatives, demonstrate the versatility of these functional groups in synthetic organic chemistry (Shohei Satoh, Hiroshi Suginome, Masao Tokuda, 1983). These findings are indicative of the broader research applications of compounds with complex structures, including the synthesis of intermediates for further chemical transformations and the development of new pharmaceuticals.

Biological Evaluation and Potential Applications

Although the specific compound N-allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide was not directly identified in the searched literature, related research on N-allyl and chloro-substituted pyridinecarboxamide derivatives suggests potential biological relevance. For example, the synthesis and biological evaluation of novel P2X7R radioligands, which are critical in various neurological pathways, indicate the importance of structurally similar compounds in medicinal chemistry and drug discovery (Mingzhang Gao et al., 2018). Such studies underscore the potential of N-allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide and its analogs in contributing to the development of new therapeutic agents targeting specific receptors or biological pathways.

特性

IUPAC Name |

5-chloro-6-oxo-N-prop-2-enyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF3N2O2/c1-2-6-22-15(24)12-8-14(18)16(25)23(10-12)9-11-4-3-5-13(7-11)17(19,20)21/h2-5,7-8,10H,1,6,9H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZNSTDSNKVLHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-Bromophenyl)acetamido]-2-phenylacetic acid](/img/structure/B2521294.png)

![3-((6-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl)-4-methoxybenzaldehyde](/img/structure/B2521295.png)

![2-Chloro-N-[4-(2,5-dimethylpyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B2521297.png)

![N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide](/img/structure/B2521306.png)

![1-(2,4-dimethylphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2521314.png)